Calcium 2-ethylbutanoate

Description

Evolution of Research Perspectives on Metal Carboxylates

The study of metal carboxylates, salts and coordination complexes of carboxylic acids, has a rich history, evolving from early applications in paints and lubricants to their current use in advanced materials and catalysis. Initially, research was primarily driven by empirical observations of their utility. Over time, the focus has shifted towards a more fundamental understanding of their structure-property relationships. This has been facilitated by the development of sophisticated analytical techniques, allowing for detailed characterization of their coordination modes, crystal structures, and thermal behaviors. ebi.ac.uk

In recent decades, the field has seen a surge of interest in the catalytic applications of metal carboxylates, including those of alkaline earth metals like calcium. oup.com Researchers are increasingly exploring their potential as environmentally benign and cost-effective catalysts in a variety of organic transformations. nih.gov This has led to a greater appreciation for the nuanced roles that both the metal center and the carboxylate ligand play in determining the reactivity and selectivity of these compounds.

Significance of Calcium 2-Ethylbutanoate within Organic Calcium Chemistry

Within the broader field of organic calcium chemistry, this compound is significant due to the presence of its branched alkyl chain. This structural feature distinguishes it from more commonly studied linear-chain calcium carboxylates, such as calcium stearate (B1226849) or calcium acetate (B1210297). The ethyl group at the alpha-position of the butanoate chain can influence the compound's solubility, thermal stability, and steric hindrance around the calcium center.

These properties are particularly relevant in its application as a stabilizer in polymers and as a component in paper sizing compositions. drugfuture.comnih.gov In polymer applications, the branched structure can enhance compatibility with the polymer matrix. In catalysis, the specific stereochemistry and electronic environment created by the 2-ethylbutanoate ligand could potentially modulate the catalytic activity of the calcium ion in novel ways. While specific research is limited, the general catalytic utility of calcium salts in organic synthesis, such as in amidation and dehydrative reactions, suggests a promising area for the investigation of this compound. rsc.orgqub.ac.uk

Current Academic Landscape and Research Gaps

The current academic landscape reveals that while metal carboxylates as a class are a subject of intense research, a significant number of individual compounds, including this compound, remain under-characterized. ebi.ac.uk Much of the existing literature focuses on metal carboxylates with simpler, linear ligands or those with more immediate and widespread applications. The unique properties and potential of branched-chain carboxylates like this compound are, therefore, an area ripe for further investigation.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Registry Number | 136-91-4 nih.gov |

| Molecular Formula | C12H22CaO4 nih.gov |

| Molecular Weight | 270.38 g/mol nih.gov |

| IUPAC Name | calcium;2-ethylbutanoate nih.gov |

| Synonyms | 2-Ethylbutanoic acid calcium salt, Diethylacetic acid calcium salt, Ethanion drugfuture.com |

Interactive Data Table: Properties of this compound

| Chemical Identifier | Value | Source |

| PubChem CID | 216242 | nih.gov |

| InChI | InChI=1S/2C6H12O2.Ca/c21-3-5(4-2)6(7)8;/h25H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | nih.gov |

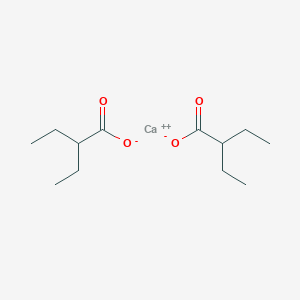

| Canonical SMILES | CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

136-91-4 |

|---|---|

Molecular Formula |

C12H22CaO4 |

Molecular Weight |

270.38 g/mol |

IUPAC Name |

calcium;2-ethylbutanoate |

InChI |

InChI=1S/2C6H12O2.Ca/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

SXDNHUFAYSNOHZ-UHFFFAOYSA-L |

SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |

Other CAS No. |

136-91-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Precursor Synthesis and Derivativatization Approaches

The foundation for producing calcium 2-ethylbutanoate lies in the efficient synthesis of its carboxylic acid precursor, 2-ethylbutanoic acid, and its derivatives.

Synthesis of 2-Ethylbutanoic Acid and its Esters

2-Ethylbutanoic acid (also known as 2-ethylbutyric acid) is a branched-chain carboxylic acid that serves as a crucial intermediate in various chemical industries. cymitquimica.comnordmann.global Its structure consists of a butane (B89635) backbone with a carboxylic acid group and an ethyl group at the second carbon position. cymitquimica.com

Several synthetic routes to 2-ethylbutanoic acid have been developed. A traditional approach involves the reaction of butyric acid with iodoethane, though this method can be limited by harsh reaction conditions and the high cost of reagents like lithium diisopropylamide. google.com A more economically viable route starts with propionaldehyde (B47417) and an ethyl magnesium halide (Grignard reagent) to form 3-pentanol. This alcohol is then halogenated to create 3-halopentane, which is converted back into a Grignard reagent and reacted with carbon dioxide to yield the final 2-ethylbutanoic acid. google.com This method is noted for its high atom economy and suitability for industrial-scale production. google.com

The esters of 2-ethylbutanoic acid are particularly valuable in the flavor and fragrance industries due to their often pleasant, fruity odors. solubilityofthings.com These esters are typically synthesized through Fischer esterification, reacting 2-ethylbutanoic acid with an appropriate alcohol under acidic catalysis. The reaction conditions, such as temperature and catalyst choice, can be optimized to maximize the yield of the desired ester. researchgate.net

Table 1: Comparison of Synthetic Routes to 2-Ethylbutanoic Acid

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of Butyric Acid | Butyric acid, Iodoethane | Lithium diisopropylamide, DMPU | Direct route | Expensive reagents, harsh conditions google.com |

Enzymatic and Biocatalytic Pathways to Related Esters

In the pursuit of greener and more sustainable chemical processes, enzymatic and biocatalytic methods for ester synthesis have become a significant area of research. researchgate.net Lipases are a class of enzymes that are highly effective in catalyzing esterification reactions, often under mild conditions and with high selectivity. researchgate.netbiorxiv.org

While specific literature on the biocatalytic synthesis of this compound is scarce, extensive research exists for structurally similar branched-chain esters. For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to synthesize 2-ethylhexyl 2-methylhexanoate from 2-methylhexanoic acid and 2-ethylhexanol in a solvent-free system. nih.gov This process demonstrates the potential for enzymatic routes to produce esters that can be precursors or are related to the target compound. nih.gov

The enzymatic synthesis of flavor esters like ethyl butyrate (B1204436) has been extensively studied. researchgate.netebi.ac.uk These reactions typically involve the esterification of a carboxylic acid and an alcohol, catalyzed by a lipase. researchgate.net Key advantages of biocatalysis include mild reaction conditions (often near room temperature), reduced by-product formation, and the production of compounds that can be labeled as "natural". researchgate.net The kinetics of such reactions can often be described by models like the Ping-Pong Bi-Bi mechanism, though inhibition by substrates or products can be a factor. ebi.ac.uk The development of these biocatalytic strategies provides a framework that could be adapted for the high-yield, sustainable production of 2-ethylbutanoate esters. tudelft.nl

Novel Synthesis Routes for this compound

The formation of the calcium salt from the carboxylic acid precursor can be achieved through various strategies, with a growing emphasis on efficiency and sustainability.

Direct and Indirect Complexation Strategies

The most straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction. This involves reacting 2-ethylbutanoic acid with a suitable calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO).

The reaction with calcium hydroxide proceeds as follows:

2CH₃CH₂CH(CH₂CH₃)COOH + Ca(OH)₂ → [CH₃CH₂CH(CH₂CH₃)COO]₂Ca + 2H₂O savemyexams.com

This type of neutralization is a common and effective method for producing salts of carboxylic acids. savemyexams.com The reaction is typically carried out in a suitable solvent, often water or an alcohol, to facilitate the interaction between the reactants. The resulting salt can then be isolated by precipitation or by evaporating the solvent.

Indirect complexation strategies might involve metathesis reactions. For example, a more soluble salt of 2-ethylbutanoic acid, such as sodium 2-ethylbutanoate, could be reacted with a soluble calcium salt, like calcium chloride. The lower solubility of this compound would drive the reaction forward, causing it to precipitate out of the solution.

The choice of strategy depends on factors such as the desired purity of the product, the cost of the starting materials, and the scale of the synthesis. Capillary electrophoresis studies on metal-ligand equilibria show that the formation of such metal complexes is a well-established principle that can be precisely controlled. researchgate.net

High-Yield and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on developing protocols that are not only high-yielding but also environmentally sustainable. bath.ac.ukunicam.it For the synthesis of this compound, this involves optimizing reaction conditions to minimize energy consumption and waste generation.

Key principles of sustainable synthesis applicable here include:

Catalysis: Using catalysts, such as the calcium oxide used in some esterification reactions, can increase reaction rates and allow for milder conditions. undip.ac.id While the salt formation itself is often stoichiometric, catalysts can play a role in the synthesis of the precursor acid.

Solvent-Free Reactions: As demonstrated in the biocatalytic synthesis of related esters, performing reactions without a solvent minimizes waste and simplifies purification. nih.gov A direct reaction between molten 2-ethylbutanoic acid and calcium oxide could be a potential solvent-free route.

Energy Efficiency: The use of microwave irradiation has been shown to dramatically reduce reaction times for some organic syntheses compared to conventional heating, leading to significant energy savings. unicam.it

By integrating these principles, it is possible to design a high-yield and sustainable protocol. For example, a process could involve the biocatalytic synthesis of 2-ethylbutanoic acid followed by a solvent-free, direct reaction with a calcium base under optimized temperature conditions to efficiently produce this compound.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

Understanding the kinetics and thermodynamics of the formation of this compound is essential for process optimization and control.

The formation of the salt from the acid and a base like calcium hydroxide is an acid-base neutralization, which is typically a very fast and thermodynamically favorable reaction. The primary thermodynamic driving force is the formation of water, a very stable molecule. The enthalpy of neutralization for strong acids and bases is approximately -57 kJ/mol. For a weak acid like 2-ethylbutanoic acid, the value would be slightly different due to the energy involved in the acid's dissociation.

Table 2: Key Physicochemical Parameters in Synthesis

| Parameter | Relevance | Example System/Value |

|---|---|---|

| Reaction Rate Constant (k) | Determines the speed of the reaction. Essential for reactor design and predicting reaction times. | For CaO-catalyzed esterification: ~0.0035 L/mol·min at 70°C. undip.ac.id |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. Lower Ea means a faster reaction at a given temperature. | For CaO-catalyzed esterification: 3544 J/mol. undip.ac.id |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | For gaseous ethyl decanoate: -612.2 kJ/mol. researchgate.net |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. | Acid-base neutralization reactions are generally highly spontaneous. |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are invaluable for providing detailed information about the molecular structure and bonding within Calcium 2-ethylbutanoate. High-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and mass spectrometry each offer unique insights into the compound's constitution.

High-Resolution Nuclear Magnetic Resonance Spectroscopy of this compound

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of the 2-ethylbutanoate anion, the signals corresponding to the protons are expected to be observed. The methine proton (CH) adjacent to the carboxylate group would likely experience a slight upfield shift compared to the free acid due to the donation of electron density from the carboxylate. The chemical shifts of the methylene (B1212753) (CH₂) and methyl (CH₃) protons are expected to be less affected.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. savemyexams.com The most significant change upon formation of the calcium salt is expected for the carboxylate carbon (COO⁻), which typically shifts to a different resonance compared to the carboxylic acid carbon (COOH). The chemical shifts of the other carbon atoms in the 2-ethylbutanoate ligand are anticipated to be similar to those in the free acid. mdpi.comrsc.orglibretexts.orgoregonstate.edu

Predicted NMR Data for the 2-Ethylbutanoate Anion:

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (t) | ~0.9 | CH₃ | ~12 |

| CH₂ (q) | ~1.5 | CH₂ | ~26 |

| CH (p) | ~2.2 | CH | ~48 |

| COO⁻ | ~180-185 |

Note: Predicted values are based on data for 2-ethylbutanoic acid and general trends for carboxylate salts. Actual values may vary.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that can be used for identification and structural analysis. d-nb.info

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound is characterized by the vibrational modes of the 2-ethylbutanoate ligand. The most diagnostic bands are those of the carboxylate group. In the free carboxylic acid, the C=O stretching vibration appears around 1700 cm⁻¹. Upon deprotonation and coordination to the calcium ion, this band is replaced by two distinct absorptions: the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO⁻ group. The positions of these bands are sensitive to the coordination mode of the carboxylate ligand to the metal center. researchgate.net911metallurgist.com For calcium carboxylates, the asymmetric stretch typically appears in the range of 1540-1580 cm⁻¹, while the symmetric stretch is found around 1410-1440 cm⁻¹. mdpi.comresearchgate.net The C-H stretching and bending vibrations of the ethyl and butyl groups are also observable in the spectrum. icdd.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. epa.gov The carboxylate stretches are also active in the Raman spectrum. The symmetric stretch (ν_s) of the COO⁻ group often gives a strong Raman signal. researchgate.net The C-C stretching and skeletal vibrations of the carbon chain are also typically well-resolved in the Raman spectrum, providing further structural information. For calcium carboxylates, Raman spectroscopy can be a powerful tool for studying the coordination environment of the calcium ion and the conformation of the carboxylate ligands. semanticscholar.orgethz.ch

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching | 2800-3000 | 2800-3000 |

| Asymmetric COO⁻ stretching (ν_as) | 1540-1580 | 1540-1580 (weak) |

| Symmetric COO⁻ stretching (ν_s) | 1410-1440 | 1410-1440 (strong) |

| C-C stretching | 1000-1200 | 1000-1200 |

Note: These are typical ranges for calcium carboxylates and may vary for this compound.

Crystallographic Analysis of this compound

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. These methods are essential for understanding the crystal packing, polymorphism, and phase purity of this compound.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of the coordination environment of the calcium ion. While a full crystal structure of this compound has not been reported in the crystallographic databases, literature suggests that the monohydrate forms "prismatic twin crystals," indicating a well-defined crystalline structure. nih.govdrugfuture.com

A hypothetical single-crystal XRD study would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. This would reveal how the 2-ethylbutanoate ligands coordinate to the calcium ions and how these units pack in the solid state.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.gov A PXRD pattern is a fingerprint of a crystalline solid.

The PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the crystal structure of the compound. cambridge.orgresearchgate.netacs.org By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. nih.gov

PXRD is also crucial for studying polymorphism. Different polymorphs of this compound, if they exist, would have distinct PXRD patterns. This technique can be used to monitor phase transformations as a function of temperature or other processing conditions.

Hypothetical Powder X-ray Diffraction Data for a Calcium Carboxylate:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 100 |

| 12.2 | 7.3 | 45 |

| 17.0 | 5.2 | 80 |

| 21.5 | 4.1 | 60 |

| 25.8 | 3.4 | 55 |

Note: This is a hypothetical data set for a generic calcium carboxylate and is for illustrative purposes only. The actual PXRD pattern for this compound will be unique.

Microscopic and Nanoscopic Characterization of Morphologies

The morphology of a compound, referring to its form, size, and structure at the microscopic and nanoscopic scales, plays a pivotal role in determining its bulk properties such as solubility, dissolution rate, and bioavailability. The following sections explore the use of advanced imaging techniques to characterize the morphology and surface features of calcium salt formulations.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) of this compound Formulations

A study on the calcium salts of several linear carboxylic acids, including propionic, butyric, valeric, and caproic acids, revealed that these compounds form small, elongated plate-like structures of varying sizes when observed under a scanning electron microscope. cambridge.org Another investigation into the morphology of metal salts of C18 carboxylic acids, such as stearic and oleic acids, found that the calcium salts of these longer-chain fatty acids tend to form round, plate-shaped structures. koreascience.kr

Based on these findings for structurally related calcium carboxylates, it can be inferred that this compound may also present a crystalline morphology, potentially as plates or other defined geometric shapes. The branched nature of the 2-ethylbutanoate chain might introduce variations in the crystal packing and, consequently, the macroscopic morphology compared to its linear counterparts.

Table 1: Morphological Characteristics of Analogous Calcium Carboxylate Salts

| Calcium Carboxylate Salt | Observed Morphology (SEM) | Reference |

| Calcium Propionate | Small, elongated plates | cambridge.org |

| Calcium Butyrate (B1204436) | Small, elongated plates | cambridge.org |

| Calcium Valerate | Small, elongated plates | cambridge.org |

| Calcium Caproate | Small, elongated plates | cambridge.org |

| Calcium Stearate (B1226849) (C18) | Round plate shapes | koreascience.kr |

| Calcium Oleate (C18) | Round plate shapes | koreascience.kr |

This table presents data from analogous compounds to infer potential morphologies for this compound, as direct studies are not available.

Further research employing SEM and TEM specifically on this compound is necessary to definitively determine its particle shape, size distribution, and surface texture. Such studies would be invaluable for quality control and for understanding the structure-property relationships in its various applications.

Atomic Force Microscopy for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. It is a powerful tool for characterizing surface roughness, grain size, and other nanoscale features.

Specific AFM studies on the surface topography of this compound are not found in the current body of scientific literature. However, the principles of AFM analysis are broadly applicable. An AFM analysis of this compound would involve scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever, caused by the forces between the tip and the sample, would be used to generate a detailed topographical map.

Such an analysis would provide quantitative data on key surface parameters, including:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean plane.

Maximum Peak-to-Valley Height (Rz): The vertical distance between the highest and lowest points on the surface.

Thermochemical Behavior and Decomposition Kinetics

Thermal Stability Profiles of Calcium 2-Ethylbutanoate

A complete thermal stability profile for this compound would be established through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA would measure the change in mass of the compound as a function of temperature, indicating the onset temperature of decomposition and the temperature ranges of different decomposition stages. For other calcium carboxylates, decomposition typically begins after the initial loss of any hydrated water molecules. researchgate.net The stability of these salts often shows a trend related to the length and structure of the alkyl chain. researchgate.net

DSC analysis would complement the TGA data by measuring the heat flow to or from the sample as a function of temperature, revealing whether the decomposition processes are endothermic or exothermic.

Table 1: Hypothetical TGA/DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Heat Flow |

| Dehydration | Data not available | Data not available | Data not available | Endothermic |

| Decomposition | Data not available | Data not available | Data not available | Exo/Endothermic |

This table is for illustrative purposes and requires experimental data for validation.

Mechanisms of Thermal Decomposition and Pyrolysis Pathways

The decomposition of calcium carboxylates generally proceeds via the formation of calcium carbonate as a solid intermediate, which then further decomposes at higher temperatures to calcium oxide. researchgate.netyoutube.com The initial decomposition step typically involves the release of volatile organic compounds.

Gaseous and Solid Decomposition Products Analysis

To fully characterize the decomposition of this compound, the gaseous and solid products would need to be analyzed. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) coupled with a thermogravimetric analyzer (TGA-FTIR, TGA-MS) would identify the evolved gases. Based on the structure of the 2-ethylbutanoate ligand, potential gaseous products could include ketones, aldehydes, and hydrocarbons resulting from the breakdown of the organic moiety.

The solid residue at different stages of decomposition would be analyzed using techniques like X-ray diffraction (XRD) to confirm the crystalline phases present, such as anhydrous this compound, calcium carbonate, and finally calcium oxide. researchgate.net

Table 2: Potential Decomposition Products of this compound

| Product Type | Potential Compounds |

| Gaseous | Diethyl ketone, Carbon dioxide, Carbon monoxide, various hydrocarbons |

| Solid | Calcium carbonate, Calcium oxide |

This table is predictive and requires experimental verification.

Influence of Atmosphere and Heating Rate on Decomposition

The atmosphere in which thermal decomposition is carried out significantly influences the reaction pathways and decomposition temperatures. researchgate.netkit.edu An inert atmosphere (e.g., nitrogen or argon) would promote pyrolysis, while an oxidizing atmosphere (e.g., air or oxygen) could lead to combustion of the organic components, resulting in different product distributions and thermal profiles. kit.edumdpi.com Studies on other calcium salts have shown that decomposition temperatures can shift to higher values with increased heating rates due to thermal lag. mdpi.com

Kinetic Modeling of Thermal Degradation Processes

Kinetic analysis of the thermal degradation of this compound would provide quantitative insights into the reaction rates and mechanisms.

Isothermal and Non-Isothermal Kinetic Studies

Both isothermal (constant temperature) and non-isothermal (constant heating rate) kinetic studies are valuable. utah.edu Isothermal studies can provide detailed information about the reaction mechanism at a specific temperature, while non-isothermal methods allow for the rapid determination of kinetic parameters over a wide temperature range. utah.edud-nb.info Various mathematical models, such as model-fitting and isoconversional (model-free) methods, can be applied to the experimental data to describe the kinetics of the decomposition process. mdpi.com

Determination of Activation Energies and Pre-Exponential Factors

The activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters determined from the experimental data. The activation energy represents the minimum energy required for the decomposition reaction to occur. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly used to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. mdpi.com These parameters are crucial for predicting the thermal lifetime and understanding the stability of the material under different temperature conditions.

Table 3: Hypothetical Kinetic Parameters for the Decomposition of this compound

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |

| Stage 1 | Data not available | Data not available | Data not available |

| Stage 2 | Data not available | Data not available | Data not available |

This table illustrates the type of data obtained from kinetic studies and requires experimental determination.

Thermogravimetric and Differential Thermal Analysis in Material Characterization

The thermochemical behavior and decomposition kinetics of this compound are crucial for understanding its thermal stability and degradation pathways. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate these properties. While specific research focusing solely on this compound is limited, the thermal analysis of a homologous series of calcium carboxylates provides significant insights into its expected behavior.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the material. Differential thermal analysis, on the other hand, measures the temperature difference between a sample and an inert reference, revealing information about phase transitions and thermal reactions such as melting, crystallization, and decomposition. akjournals.comabo.fi

Detailed Research Findings

Systematic studies on the thermal decomposition of calcium salts of various carboxylic acids have been conducted to understand the influence of the alkyl chain length on their thermal properties. Research on calcium carboxylates with 3 to 13 carbon atoms in the aliphatic chain indicates that these salts, which often exist as monohydrates, typically undergo a two-stage decomposition process. researchgate.net The initial stage involves the loss of water molecules (dehydration) at temperatures around 110-120 °C, leading to the formation of the anhydrous salt. researchgate.net The second stage, occurring at higher temperatures, corresponds to the decomposition of the anhydrous salt, ultimately forming calcium carbonate as the final solid product. researchgate.net

The onset temperature of the second decomposition stage, where the carboxylate structure breaks down, shows a clear trend related to the number of carbon atoms in the carboxylic acid chain. researchgate.net As the length of the aliphatic chain increases, the decomposition temperature of the calcium salt decreases. researchgate.net This trend is attributed to the changing nature of the bonding and crystal structure as the organic part of the salt becomes larger.

For instance, a study on a series of calcium carboxylates revealed the following dehydration and decomposition onset temperatures:

Table 1: Dehydration and Decomposition Onset Temperatures of Various Calcium Carboxylates

| Sample (Calcium Salt of) | Dehydration Temperature (°C) | Decomposition Onset Temperature (°C) |

| Propanoic Acid (C3) | 113.3 | 312 |

| Butanoic Acid (C4) | 119.8 | 274 |

| Pentanoic Acid (C5) | 116.9 | 255 |

| Hexanoic Acid (C6) | 116.9 | 244 |

| Heptanoic Acid (C7) | 121.8 | 227 |

| Octanoic Acid (C8) | 118.9 | 212 |

| Decanoic Acid (C10) | 118.6 | 185 |

| Dodecanoic Acid (C12) | 121.2 | 170 |

| Tridecanoic Acid (C13) | 118.7 | 166 |

Data sourced from a systematic study on the thermal decomposition of calcium salts of several carboxylic acids. The samples were heated at a rate of 10 °C/min in dry air. researchgate.net

Based on this data, this compound, which is a salt of a C6 carboxylic acid (2-ethylbutanoic acid), is expected to exhibit a dehydration temperature in the range of 115-120 °C and a decomposition onset temperature around 244 °C.

Differential scanning calorimetry (DSC), a technique closely related to DTA, further elucidates the thermal events. The DSC curves for calcium carboxylates typically show an endothermic peak corresponding to the dehydration process and a more complex set of exothermic and endothermic peaks at higher temperatures associated with the decomposition of the anhydrous salt into calcium carbonate. researchgate.net

The decomposition kinetics of calcium carboxylate salts have also been investigated. The activation energy for the thermal decomposition can vary significantly with the extent of conversion, indicating a complex reaction mechanism. iaea.org For mixed calcium carboxylate salts, the activation energies have been found to be in the range of 176 to 233 kJ/mol. iaea.org The Sestak-Berggren model has been shown to provide a good fit for modeling the decomposition of various calcium carboxylate salts. iaea.org

Rheological Properties and Flow Dynamics of Calcium 2 Ethylbutanoate Systems

Rheological Characterization of Calcium 2-Ethylbutanoate Dispersions

Dispersions incorporating this compound exhibit complex rheological profiles that are critical for their application and performance. The characterization of these systems involves understanding their viscosity under shear and their behavior at rest.

Shear Viscosity and Flow Behavior

The shear viscosity of a fluid describes its resistance to flow under an applied force. Fluids are broadly categorized as Newtonian, where viscosity is constant regardless of the shear rate, or non-Newtonian, where viscosity changes with the shear rate. rheosense.com Dispersions containing this compound, particularly when used as a thickening or gelling agent, typically exhibit non-Newtonian behavior.

Many such systems demonstrate shear-thinning, or pseudoplastic, behavior. rheosense.com In these fluids, the viscosity decreases as the shear rate increases. rheosense.comresearchgate.net This is often due to the alignment of polymer chains or the breakdown of particle networks under shear, which reduces flow resistance. rheosense.com Conversely, some concentrated suspensions can exhibit shear-thickening, where viscosity increases with the shear rate. researchgate.net

The flow behavior of these dispersions can be visualized through a rheogram, which plots shear stress versus shear rate. For a shear-thinning fluid, the curve will show a decreasing slope as the shear rate increases. The specific behavior is influenced by factors such as the concentration of this compound, the nature of the continuous phase, temperature, and the presence of other components. For instance, in studies of calcite pastes, an inorganic calcium compound, the concentration of Ca²⁺ ions was shown to significantly alter the rheological curve. mdpi.com

Table 1: General Flow Behavior of Non-Newtonian Fluids

| Flow Behavior | Description | Typical Cause in Dispersions |

| Shear-Thinning (Pseudoplastic) | Viscosity decreases as shear rate increases. rheosense.com | Alignment of polymer chains, breakdown of particle aggregates under shear. |

| Shear-Thickening (Dilatant) | Viscosity increases as shear rate increases. researchgate.net | Formation of temporary particle clusters (hydroclusters) under shear. |

| Bingham Plastic | Requires a minimum stress (yield stress) to initiate flow, after which it may behave like a Newtonian fluid. rheosense.com | Presence of a continuous internal network structure that must be broken. |

Yield Stress and Thixotropic Response

Yield stress is the minimum shear stress required to initiate flow in a material, causing it to transition from a solid-like to a liquid-like state. uri.eduktu.lt Materials such as gels and concentrated pastes, which may be formed using salts like this compound, often possess a yield stress due to their internal network structure. This property is crucial for applications where a product must remain in place until a force is applied, such as a cream or a grease. ktu.ltscielo.br

Thixotropy is a time-dependent rheological property where a fluid's viscosity decreases under constant shear and then gradually recovers when the shear is removed. researchgate.neturi.edu This phenomenon is linked to the breakdown and subsequent reformation of the material's internal structure. researchgate.net The presence of thixotropy can complicate the measurement of a single, true yield stress, as the value obtained may depend on the shear history of the sample. uri.eduresearchgate.net Formulations containing this compound that rely on the formation of weak, reversible particle networks are likely to exhibit thixotropic behavior. This is beneficial in products that need to be easily spread or pumped but should regain their structure and viscosity afterward.

Influence of this compound on System Rheology

The presence of this compound, primarily through the action of its divalent calcium ions (Ca²⁺), can profoundly modify the rheological properties of complex fluids like colloidal suspensions and emulsions.

Impact on Colloidal Suspensions and Emulsions

In emulsions, particularly water-in-oil-in-water (w/o/w) types, the inclusion of calcium salts in the internal aqueous phase can lead to an increase in consistency and a more rigid, gel-like structure. conicet.gov.ar This effect is partly attributed to the osmotic gradient created by the salt, which can cause the internal water droplets to swell. conicet.gov.ar Furthermore, Ca²⁺ ions can interact with emulsifiers, such as proteins, at the oil-water interface, promoting flocculation of the emulsion droplets and contributing to the formation of a three-dimensional network that increases viscosity and stability. conicet.gov.ar

Calcium-Mediated Gelation and Sol-Gel Transition Dynamics

Calcium ions are well-known for their ability to induce gelation in solutions of certain anionic polymers, such as pectins and alginates. The divalent nature of Ca²⁺ allows it to act as a cross-linking agent, binding two different polymer chains together. This mechanism is famously described by the "egg-box model" in pectin (B1162225) gels, where calcium ions fit into the cavities of adjacent polygalacturonic acid chains, creating junction zones that lead to the formation of a three-dimensional gel network. mdpi.com

The introduction of this compound into a formulation containing such polymers would provide the necessary Ca²⁺ ions to initiate this sol-gel transition. The dynamics of this transition—the temperature and time at which it occurs—are dependent on both the polymer and calcium ion concentrations. nih.govresearchgate.net Increasing the concentration of Ca²⁺ generally leads to the formation of stronger gels and increases the gelling temperature. nih.govresearchgate.net This calcium-mediated gelation is a fundamental process for controlling the texture and structure of many products.

Table 2: Factors Influencing Calcium-Mediated Gelation

| Factor | Influence on Gelation |

| Calcium Ion (Ca²⁺) Concentration | Higher concentrations generally increase gel strength and raise the sol-gel transition temperature. nih.govresearchgate.net |

| Polymer Concentration | Higher concentrations lead to a denser network and a stronger, more rigid gel. nih.gov |

| Temperature | Gelation is often temperature-dependent, with a specific gelling temperature for a given composition. researchgate.net |

| pH | Affects the ionization of polymer chains (e.g., pectin), influencing their ability to bind with calcium ions. mdpi.comnih.gov |

Modeling of Rheological Behavior in this compound Formulations

To predict and control the flow properties of formulations containing this compound, various mathematical models are employed to describe their rheological behavior. These models relate shear stress (τ) to shear rate (γ̇) and are fitted to experimental data obtained from rheometers.

For many non-Newtonian fluids, the Ostwald-de-Waele or Power Law model is used. scielo.br This model is effective for describing shear-thinning or shear-thickening behavior but does not account for a yield stress. scielo.br

Power Law Model: τ = Kγ̇ⁿ

K is the consistency index (a measure of the fluid's viscosity).

n is the flow behavior index. For a shear-thinning fluid, n < 1; for a shear-thickening fluid, n > 1; and for a Newtonian fluid, n = 1. researchgate.netscielo.br

For materials that exhibit a yield stress, the Herschel-Bulkley model provides a more accurate description. This model combines the effects of yield stress with power-law behavior. researchgate.neturi.edu

Herschel-Bulkley Model: τ = τ₀ + Kγ̇ⁿ

τ₀ represents the yield stress.

These models are essential tools for formulation science, allowing for the quantitative characterization and comparison of different compositions. scielo.br By fitting experimental data to these equations, researchers can derive key parameters (τ₀, K, n) that define the material's rheological fingerprint and predict its behavior during processing, application, and storage. scielo.brnih.gov

Computational Chemistry and Theoretical Simulations

Quantum Chemical Calculations for Electronic Structure

While Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating molecular and electronic properties, no specific studies applying these techniques to Calcium 2-ethylbutanoate were found. Such calculations would typically provide insights into the compound's orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.

Density Functional Theory for Molecular and Electronic Properties

No DFT studies specifically detailing the molecular and electronic properties of this compound were identified.

Ab Initio Methods for High-Accuracy Calculations

Similarly, no research employing high-accuracy ab initio methods for this compound was found in the conducted searches.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics simulations can model the behavior of molecules over time, providing valuable information on intermolecular forces, solvent effects, and conformational dynamics. However, no simulation studies specific to this compound were retrieved.

Intermolecular Forces and Solvent Effects

Without specific simulation data, a detailed discussion of the intermolecular forces governing the interactions of this compound with itself or with solvent molecules is not possible.

Conformational Analysis and Dynamic Behavior

The dynamic behavior and conformational landscape of the 2-ethylbutanoate ligand, particularly in the presence of the calcium ion, remain unexplored in the absence of dedicated simulation studies.

Spectroscopic Property Prediction and Validation

Computational methods are often used to predict spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts), which can then be validated against experimental data. No such predictive studies for this compound were found.

Reaction Pathway and Mechanism Elucidation through Computational Approaches

Computational chemistry and theoretical simulations are powerful tools for elucidating reaction pathways and mechanisms at the molecular level. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction pathways and mechanism elucidation of this compound. While experimental studies, primarily centered on thermal analysis, have provided insights into the decomposition of similar short-chain calcium carboxylates, detailed theoretical investigations that map out the potential energy surfaces, transition states, and reaction intermediates for this compound are not currently available.

Generally, the thermal decomposition of calcium carboxylates is proposed to proceed via pathways that lead to the formation of ketones and calcium carbonate. For a compound like this compound, a plausible reaction would be its decomposition to form 5-methyl-3-heptanone and calcium carbonate.

Hypothetical Application of Computational Approaches:

While specific research findings are absent, it is valuable to outline how computational methods could be applied to understand the reaction mechanisms of this compound.

Density Functional Theory (DFT): DFT calculations could be employed to model the electronic structure of the reactants, transition states, and products. This would allow for the calculation of activation energies and reaction enthalpies for proposed decomposition pathways. By comparing the energy barriers of different potential mechanisms, the most likely reaction pathway could be identified.

Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the dynamic behavior of this compound at elevated temperatures. These simulations can track the atomic motions over time, potentially revealing the initial steps of bond breaking and formation that lead to decomposition.

Transition State Theory (TST): Combined with quantum chemical calculations, TST could be used to calculate the reaction rate constants for the elementary steps involved in the decomposition of this compound. This would provide a more quantitative understanding of the reaction kinetics.

Illustrative Data for a Generic Calcium Carboxylate Decomposition:

In the absence of specific data for this compound, the following table illustrates the type of information that could be generated from computational studies on a generic short-chain calcium carboxylate, such as calcium propionate, which has been studied more extensively through experimental methods. stackexchange.comscispace.com It is important to emphasize that these are representative values and not the result of a computational study on this compound.

| Parameter | Hypothetical Computational Value | Significance |

| Activation Energy (Ea) | 150 - 200 kJ/mol | The minimum energy required to initiate the decomposition reaction. A key factor in determining reaction rate. |

| Enthalpy of Reaction (ΔH) | -50 to -100 kJ/mol | Indicates whether the overall reaction is exothermic or endothermic. |

| Key Bond Distances in Transition State | C-C: 1.8 - 2.2 Å; Ca-O: 2.5 - 2.8 Å | Elucidates the geometry of the highest energy point along the reaction coordinate. |

| Vibrational Frequencies of Transition State | Imaginary frequency at ~300i cm⁻¹ | Confirms the identification of a true transition state on the potential energy surface. |

Future computational studies are necessary to provide a detailed and accurate understanding of the reaction pathways and mechanisms of this compound. Such research would be invaluable for optimizing processes where this compound is used and for predicting its stability and degradation products under various conditions.

Applications in Advanced Materials Science and Engineering

Calcium 2-Ethylbutanoate as a Materials Stabilizer

This compound, as a calcium carboxylate, is utilized as a heat stabilizer, particularly for polyvinyl chloride (PVC). scientific.netnih.gov Calcium-based stabilizers are valued for their excellent heat stability, cost-effectiveness, and good electrical properties, making them suitable for rigid PVC applications that require high-temperature processing. nbinno.com

The primary mechanism by which calcium carboxylates like this compound stabilize polymeric systems, such as PVC, is through the neutralization of hydrogen chloride (HCl). nbinno.comspecialchem.com During the processing of PVC at elevated temperatures, the polymer can degrade, releasing HCl, which then autocatalyzes further degradation. nbinno.compvcchemical.com Calcium carboxylates act as HCl scavengers, reacting with the acid to prevent this catalytic cycle. nbinno.comacs.org

Substitution of Labile Chlorine Atoms: Zinc carboxylates can replace unstable chlorine atoms within the PVC polymer chain with more stable carboxylate groups. acs.orgnih.gov This action helps to prevent the initiation of the degradation process.

Regeneration of the Primary Stabilizer: The zinc chloride formed as a byproduct of this substitution can, however, promote degradation. specialchem.com The calcium carboxylate component of the stabilizer system then reacts with the zinc chloride to regenerate the zinc carboxylate, while forming calcium chloride, which is a less detrimental species to the polymer. researchgate.net

This synergistic relationship between the calcium and zinc components allows for effective stabilization throughout the processing of the polymer and contributes to the long-term stability of the final product. nbinno.com

The performance of calcium-based stabilizers, including by extension this compound, is evaluated through various thermal stability tests. These tests assess the material's ability to withstand high temperatures over time without significant degradation, which is crucial for maintaining its longevity and structural integrity. researchgate.net

One common method for performance evaluation is the static thermal stability test . In this test, PVC samples containing the stabilizer are subjected to a constant high temperature, and the change in color over time is observed. semanticscholar.org The effectiveness of the stabilizer is determined by how long it can prevent discoloration and maintain the initial color of the polymer. semanticscholar.org Another method is thermogravimetric analysis (TGA) , which measures the weight loss of a material as a function of temperature, indicating the onset of degradation. nih.govresearchgate.net

Studies on mixed metal stabilizers, such as calcium/zinc systems, have shown that the ratio of the metal components is critical to performance. For instance, a specific calcium to zinc ratio can provide the longest stability time under certain conditions. nih.govresearchgate.net The addition of co-stabilizers like polyols can further enhance the performance of calcium/zinc systems, improving both initial color and long-term stability. nih.govseepvcforum.com

The following table summarizes the key performance aspects of calcium-based stabilizers in polymeric systems:

| Performance Metric | Description | Relevance to Material Longevity and Integrity |

| Initial Color Hold | Ability to maintain the original color of the polymer during initial processing at high temperatures. | Indicates effective prevention of immediate degradation, ensuring the aesthetic quality of the final product. |

| Long-Term Heat Stability | Resistance to discoloration and degradation over extended periods of heat exposure. | Crucial for the durability and lifespan of materials used in applications with continuous or intermittent heat exposure. |

| Dynamic Thermal Stability | Performance of the stabilizer under the mechanical stress and heat of processing equipment. | Ensures the material can be processed into its final form without compromising its structural integrity. |

| Synergistic Effect | Enhanced performance when used in combination with other stabilizers (e.g., zinc carboxylates). | Allows for lower overall stabilizer concentrations while achieving superior protection, improving cost-effectiveness and material properties. |

Role in Specialty Chemical Formulations

While specific research on the role of this compound in specialty chemical formulations for advanced materials is limited, the broader class of calcium carboxylates finds application as additives that enhance material performance and contribute to novel properties.

Calcium carboxylates are known to function as additives in various formulations beyond polymer stabilization. For example, highly basic calcium carboxylates are used as additives in lubricants and fuels. While not directly related to advanced materials in the context of polymers or composites, this demonstrates their versatility as performance-enhancing additives.

There is currently a lack of specific research findings detailing the contribution of this compound to novel material properties in the context of advanced materials science and engineering.

Potential for Nano-Materials and Composite Development

The application of this compound in the development of nanomaterials and composites is an area with limited specific research. However, the synthesis of calcium-based nanoparticles and the use of calcium compounds in composites are established fields, suggesting potential avenues for exploration. For instance, methods for synthesizing calcium oxide and calcium carbonate nanoparticles have been developed, and these materials have various applications. researchgate.netnih.gov Furthermore, calcium carbonate is a common filler in polymer composites, where it can enhance mechanical properties. nih.govresearchgate.net The potential for this compound to act as a precursor or modifier in such systems remains an area for future investigation.

Integration into Nanostructured Systems

There is no significant research available that details the integration of this compound into nanostructured systems. Scientific studies on the synthesis of calcium-based nanoparticles, such as calcium oxide or calcium carbonate, typically utilize more common precursors like calcium acetate (B1210297), calcium chloride, or calcium nitrate. The thermal decomposition of these precursors to form nanoparticles is a well-documented process. In contrast, the thermal decomposition behavior of this compound and its efficacy as a precursor for the controlled synthesis of calcium-containing nanostructures have not been a subject of focused research. Consequently, there are no established protocols or detailed findings on its use for creating nanostructured materials.

Influence on Composite Mechanical and Functional Characteristics

Similarly, the influence of this compound on the mechanical and functional characteristics of composite materials is not documented in the available research. The role of fillers and additives in polymer composites is a major area of materials science, with extensive studies on how various substances can alter properties such as tensile strength, impact resistance, and thermal stability. While calcium carbonate is a widely studied filler known to enhance these properties in many polymer matrices, there is no corresponding body of research for this compound. Its potential role as a compatibilizer, a surface modifier for other fillers, or as a functional additive in its own right has not been explored in the scientific literature. Therefore, no data tables or detailed research findings can be provided on its specific impact on composite characteristics.

Environmental Behavior and Degradation Pathways

Environmental Fate and Transport Mechanisms

Upon release into the environment, Calcium 2-ethylbutanoate is expected to dissociate into calcium (Ca²⁺) and 2-ethylbutanoate ions in aqueous environments. The environmental fate of the 2-ethylbutanoate portion is then dictated by its physicochemical properties. 2-Ethylbutanoic acid, the protonated form of the anion, has a high water solubility of 17 g/L at 25°C and a relatively low log Kow of 1.68, indicating a preference for the aqueous phase over partitioning to organic matter in soil and sediment. oecd.orgnih.govhmdb.ca

A Mackay level III model simulation for 2-ethylbutanoic acid suggests that if released into the environment, it would predominantly partition to soil (64.7%) and water (30.6%), with smaller amounts distributing to air (4.55%) and sediment (0.096%). oecd.org The calculated soil adsorption coefficient (log Koc) of 0.850 further suggests low adsorption to soil and sediment, implying a potential for mobility in these compartments. oecd.org Its vapor pressure is low (0.08 mmHg at 20°C), but it is considered a semi-volatile liquid at normal temperatures. oecd.org In the atmosphere, 2-ethylbutanoic acid is expected to be indirectly photodegraded by reaction with hydroxyl radicals, with a calculated half-life of approximately 2.0 days. oecd.org

Table 1: Predicted Environmental Distribution of 2-Ethylbutanoic Acid

Biotic and Abiotic Degradation of this compound

2-Ethylbutanoic acid is classified as readily biodegradable under aerobic conditions. oecd.org This suggests that microbial degradation is a significant pathway for the removal of this compound from the environment. As a branched-chain fatty acid, its degradation is expected to be carried out by a wide variety of microorganisms present in soil and water. mdpi.comwikipedia.org

In the atmosphere, the indirect photolytic degradation of 2-ethylbutanoic acid by hydroxyl radicals is a key removal process. oecd.org In aqueous environments, the photodecomposition of carboxylic acids can occur, particularly in the presence of photosensitizing substances like titanium dioxide. utexas.edu The photodecarboxylation of saturated carboxylic acids can lead to the formation of alkanes and carbon dioxide. utexas.edu While specific data on the direct photolysis of this compound in water is limited, it is plausible that photochemical processes contribute to its transformation over time, especially in sunlit surface waters.

Hydrolysis of the calcium salt is expected to be rapid, leading to the dissociation into calcium and 2-ethylbutanoate ions. The 2-ethylbutanoate anion itself is not expected to undergo significant hydrolytic degradation under typical environmental pH conditions. The environmental chemistry of metal carboxylates can be influenced by the chelated metal ion, affecting processes like adsorption and photodegradation. nih.gov However, given that calcium is a common and relatively inert ion in the environment, its influence on the degradation of the 2-ethylbutanoate moiety is likely to be less pronounced compared to transition metal carboxylates.

Metabolic Pathways and Transformation Products in Environmental Systems

The microbial metabolism of 2-ethylbutanoic acid is expected to follow pathways similar to those for other short and branched-chain fatty acids. In aerobic environments, the primary metabolic pathway is likely β-oxidation, where the fatty acid is progressively shortened by two-carbon units to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The presence of the ethyl branch at the alpha-position may necessitate specific enzymatic machinery for its removal or bypass during the oxidation process.

Under anaerobic conditions, the degradation of fatty acids is more complex and often involves a consortium of microorganisms. nih.gov It can lead to the production of intermediate volatile fatty acids, such as acetate (B1210297) and propionate, and ultimately methane (B114726) and carbon dioxide in methanogenic environments. nih.gov The complete mineralization of 2-ethylbutanoate would result in the formation of carbon dioxide and water under aerobic conditions. Incomplete degradation could lead to the formation of smaller organic acids and other metabolic intermediates.

Mitigation and Remediation Strategies for Environmental Persistence

Given that 2-ethylbutanoic acid is considered readily biodegradable, its environmental persistence is expected to be low. oecd.org Therefore, extensive remediation strategies may not be necessary in many cases, as natural attenuation through microbial activity is likely to be effective.

In situations where contamination with short-chain fatty acids requires active remediation, several approaches could be considered. Bioremediation, which involves the use of microorganisms to detoxify or remove contaminants, is a promising strategy. mdpi.com This can be enhanced through biostimulation (adding nutrients to stimulate existing microbial populations) or bioaugmentation (introducing specific microorganisms with the desired degradative capabilities).

For contaminated soil, phytoremediation, which utilizes plants to remove, degrade, or contain contaminants, could also be a viable option. mdpi.com Some plants and their associated microbial communities have been shown to be effective in degrading organic pollutants. In cases of significant water contamination, physical-chemical treatment methods such as adsorption onto activated carbon could be employed to remove the compound from the water column.

Table 2: Potential Remediation Strategies for 2-Ethylbutanoate Contamination

Emerging Research Directions and Future Outlook

Interdisciplinary Research Opportunities for Calcium 2-Ethylbutanoate

The unique molecular structure of this compound, featuring a divalent calcium ion and two branched-chain carboxylate ligands, presents a fertile ground for interdisciplinary research. By leveraging knowledge from diverse fields, novel applications and a deeper understanding of its properties can be achieved.

Materials Science and Engineering: In materials science, this compound could be investigated as a precursor for the synthesis of specialized calcium-based nanomaterials. Its controlled thermal decomposition could yield calcium oxide or calcium carbonate nanoparticles with tailored morphologies and surface properties. Furthermore, its role as a modifier or stabilizer in polymer composites warrants investigation. The branched nature of the 2-ethylbutanoate ligand may impart unique rheological and mechanical properties to polymers, expanding their application in areas such as biodegradable plastics and advanced coatings. The interaction of calcium carboxylates with calcium carbonate surfaces is also a significant area of study, with implications for controlling crystallization processes. cambridge.orgresearchgate.netcambridge.orgresearchgate.net

Biomedical and Pharmaceutical Sciences: The biocompatibility of calcium salts opens avenues for biomedical applications. metu.edu.tr Research could explore the use of this compound in drug delivery systems, where the carboxylate ligand could be functionalized to carry therapeutic agents. Its potential role in bone tissue engineering, either as a component of scaffolds or as a supplement to promote biomineralization, is another promising direction. metu.edu.trmdpi.com The study of how short-chain fatty acids influence intracellular calcium levels and hormone release suggests that the biological activity of the 2-ethylbutanoate anion could be a fruitful area of investigation. nih.gov Carboxylate-containing polymers have been shown to influence calcification, a critical consideration in the design of implantable medical devices. nih.gov

Agriculture and Environmental Science: In agriculture, calcium salts of fatty acids are utilized as nutritional supplements for livestock. nih.govresearchgate.netplos.orgresearchgate.net The specific effects of the 2-ethylbutanoate moiety on animal nutrition and gut microbiome could be a focus of future research. Environmentally, the potential of calcium carboxylates to act as chelating agents for heavy metals could be explored for soil and water remediation. biofuranchem.com Furthermore, its application in promoting sustainable agricultural practices, for instance by improving soil structure, is a viable research avenue. elchemy.comfrontiersin.org

Advanced Characterization Techniques in Future Studies

To fully elucidate the structure-property relationships of this compound, a suite of advanced characterization techniques will be indispensable. These methods will provide insights into its atomic arrangement, thermal behavior, and spectroscopic fingerprint.

Future research will likely employ a combination of the following techniques:

X-ray Diffraction (XRD): High-resolution single-crystal and powder XRD will be crucial for determining the precise crystal structure of this compound in its anhydrous and potentially hydrated forms. cambridge.orgresearchgate.netcambridge.orgresearchgate.net Synchrotron-based XRD could be employed to study phase transitions at various temperatures and pressures. researchgate.net

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques will continue to be vital for probing the coordination environment of the calcium ion and the vibrational modes of the 2-ethylbutanoate ligand. mdpi.comresearchgate.netresearchgate.net In-situ spectroscopic studies could monitor changes in the compound during chemical reactions or physical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 43Ca NMR, can provide detailed information about the local atomic environment and dynamics within the crystal lattice. libretexts.org

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods will be essential for quantifying the thermal stability of this compound, identifying decomposition pathways, and characterizing phase transitions. researchgate.net

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These will be used to visualize the morphology and crystal habit of this compound, as well as the structure of any nanomaterials derived from it. researchgate.net

| Technique | Information Gained | Potential Future Application for this compound |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, lattice parameters. cambridge.orgresearchgate.netcambridge.orgresearchgate.net | Determination of the precise atomic arrangement and study of polymorphism. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, coordination modes of the carboxylate. mdpi.comresearchgate.net | In-situ monitoring of synthesis reactions and thermal decomposition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment, molecular dynamics. libretexts.org | Elucidation of subtle structural details and intermolecular interactions in the solid state. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures. researchgate.net | Optimization of processing parameters for applications requiring thermal stability. |

Theoretical Advancements in Understanding this compound Behavior

Computational modeling and theoretical chemistry are poised to provide unprecedented insights into the behavior of this compound at the molecular level. These approaches can complement experimental work and guide the design of new materials and applications.

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structure of this compound, as well as its vibrational frequencies, which can be correlated with experimental FTIR and Raman spectra. These calculations can also be used to investigate the binding energies and reaction mechanisms involved in its formation and decomposition.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various environments. For instance, simulations could predict its solubility in different solvents, its interaction with polymer matrices, or its behavior at interfaces. Understanding the dynamics of calcium ion interactions is crucial in many biological and chemical systems. nih.govnih.gov

Quantum Chemistry: Advanced quantum chemical methods can be used to accurately calculate the thermodynamic properties of this compound and to model complex chemical reactions involving this compound.

These theoretical approaches will enable a predictive understanding of the material's properties, accelerating the discovery of new functionalities and applications.

Sustainable Synthesis and Application Paradigms

The principles of green chemistry will be central to the future of this compound, from its synthesis to its end-of-life considerations.

Green Synthesis Routes: Future research will focus on developing environmentally benign methods for synthesizing this compound. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. saudijournals.com For example, exploring the use of mechanochemistry (ball milling) or biocatalysis could lead to more sustainable production methods. The synthesis of calcium oxide nanoparticles using plant extracts provides a model for green approaches to producing calcium compounds. researchgate.netijrpr.comijera.com

Sustainable Applications: The applications of this compound will increasingly be viewed through the lens of sustainability. Its potential use in biodegradable polymers aligns with the goal of reducing plastic waste. In agriculture, its role in improving soil health could contribute to more sustainable farming practices. frontiersin.orghimpol.com The use of calcium salts of fatty acids to reduce methane (B114726) production in ruminants is another example of a sustainable application. plos.org

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for innovative and sustainable solutions to contemporary challenges.

Q & A

Q. What are the standard synthesis protocols for Calcium 2-ethylbutanoate in laboratory settings?

- Methodological Answer : this compound can be synthesized via a multi-step process involving esterification and catalytic hydrogenation. For example, methyl 2-ethyl-2-(methylamino)butanoate hydrochloride is prepared by reacting 2-ethylbutanoate derivatives with benzyl alcohol, followed by hydrogenolysis using palladium-carbon under a hydrogen atmosphere. Key steps include:

- Step 1 : Reaction of 2-ethylbutanoate esters with tricarbonylphosphine and diphenylphosphoryl azide in toluene at 95°C .

- Step 2 : Methylation using sodium hydride and methyl iodide in N,N-dimethylformamide .

- Step 3 : Purification via silica gel column chromatography (ethyl acetate/hexane) .

Yields typically exceed 85% with LCMS ([M+H]+ m/z 294) and HPLC retention time validation (1.14 minutes) .

Q. Which spectroscopic methods are routinely employed to characterize this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on δ 3.92 ppm (singlet, methyl ester) and δ 2.69 ppm (methylamino group) in 1H-NMR .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Monitor [M+H]+ peaks (e.g., m/z 280 or 294) and retention times (e.g., 1.11–1.14 minutes) to confirm molecular weight and purity .

- High-Performance Liquid Chromatography (HPLC) : Use gradient elution (e.g., SMD-TFA05 conditions) to assess compound homogeneity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (toluene, diethyl ether) .

- Waste Disposal : Neutralize acidic/basic waste (e.g., 1 N hydrochloric acid, sodium bicarbonate) before disposal .

- Emergency Measures : Maintain spill kits and eyewash stations accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Temperature Control : Elevated temperatures (95°C) enhance reaction kinetics but may increase side products; use reflux condensers for stability .

- Catalyst Loading : Adjust palladium-carbon ratios (e.g., 10 wt.%) during hydrogenolysis to balance reaction rate and cost .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve methylation efficiency, while toluene minimizes byproduct formation .

- Statistical Analysis : Employ Design of Experiments (DoE) to test variables (temperature, catalyst concentration) and model yield outcomes .

Q. How can researchers resolve contradictions between theoretical and observed LCMS/HPLC retention times for this compound derivatives?

- Methodological Answer :

- Calibration Standards : Use internal standards (e.g., deuterated analogs) to validate instrument accuracy .

- Impurity Profiling : Perform LCMS/MS fragmentation to identify side products (e.g., unreacted intermediates) .

- Column Conditioning : Ensure HPLC columns are equilibrated with mobile phase (e.g., acetonitrile/water with 0.1% TFA) to stabilize retention times .

- Data Triangulation : Cross-validate with NMR and elemental analysis to confirm structural integrity .

Q. What statistical approaches are recommended for assessing batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Descriptive Statistics : Calculate mean yield, standard deviation, and relative standard deviation (RSD) across 3–5 batches .

- ANOVA : Test for significant differences in yield under varying conditions (e.g., catalyst type, solvent) .

- Control Charts : Monitor process stability using upper/lower control limits for critical parameters (e.g., reaction time, temperature) .

Example Table:

| Batch | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 87 | 98.5 |

| 2 | 85 | 97.8 |

| 3 | 89 | 99.1 |

Q. How should researchers design comparative studies to evaluate the stability of this compound against analogous calcium salts?

- Methodological Answer :

- Accelerated Stability Testing : Expose compounds to stress conditions (40°C/75% RH) and monitor degradation via HPLC .

- Kinetic Analysis : Plot degradation rates (zero/first-order) and calculate half-lives .

- Structural Comparison : Correlate stability with substituent effects (e.g., ethyl vs. methyl groups) using computational chemistry tools .

- Replication : Test at least three independent replicates per condition to ensure reproducibility .

Methodological Notes

- Data Interpretation : Always contextualize findings within prior literature (e.g., contrast synthesis yields with patented protocols ).

- Reporting Standards : Follow guidelines for detailing experimental procedures, including reagent purity, instrumentation specifications, and statistical thresholds .

- Ethical Compliance : Document safety protocols and waste management practices in alignment with institutional and regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.